Heptadecafluoro-N,N-bis(2-hydroxyethyl)isooctanesulphonamide

Description

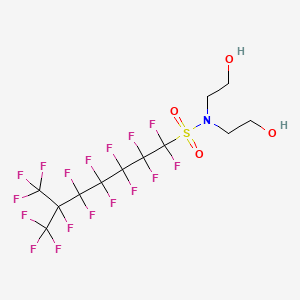

Heptadecafluoro-N,N-bis(2-hydroxyethyl)isooctanesulphonamide (CAS No. 93894-66-7) is a fluorinated sulfonamide derivative characterized by a 17-carbon perfluorinated isooctane backbone substituted with two 2-hydroxyethyl groups on the nitrogen atom. This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), known for their chemical stability, hydrophobicity, and oleophobicity. Its applications historically include use as a surfactant, water-repellent coating agent, and intermediate in specialty polymer synthesis . The presence of hydroxyethyl groups enhances its solubility in polar solvents compared to non-functionalized PFAS, while the branched isooctane structure influences its thermal stability and environmental persistence .

Properties

CAS No. |

93894-66-7 |

|---|---|

Molecular Formula |

C12H10F17NO4S |

Molecular Weight |

587.25 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-N,N-bis(2-hydroxyethyl)-6-(trifluoromethyl)heptane-1-sulfonamide |

InChI |

InChI=1S/C12H10F17NO4S/c13-5(10(22,23)24,11(25,26)27)6(14,15)7(16,17)8(18,19)9(20,21)12(28,29)35(33,34)30(1-3-31)2-4-32/h31-32H,1-4H2 |

InChI Key |

AGKZAFDQVNHYRO-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N(CCO)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE typically involves the reaction of a fluorinated isooctane derivative with N,N-bis(2-hydroxyethyl)amine in the presence of a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

- Temperature: 50-70°C

- Solvent: Polar aprotic solvents such as dimethyl sulfoxide or acetonitrile

- Reaction Time: 12-24 hours

Industrial Production Methods

In industrial settings, the production of HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

- Continuous feeding of reactants into the reactor

- Maintaining optimal reaction conditions

- Efficient separation and purification of the product using techniques such as distillation and chromatography

Chemical Reactions Analysis

Types of Reactions

HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, temperature around 60-80°C

Reduction: Lithium aluminum hydride in anhydrous ether, temperature around 0-25°C

Substitution: Sodium hydroxide in aqueous medium, temperature around 25-50°C

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives

Reduction: Formation of amine derivatives

Substitution: Formation of hydroxylated or alkoxylated derivatives

Scientific Research Applications

HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and processes.

Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.

Industry: Utilized in the production of specialty coatings, lubricants, and fire-resistant materials.

Mechanism of Action

The mechanism of action of HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE involves its interaction with molecular targets such as cell membranes and proteins. The compound’s fluorinated tail provides hydrophobic interactions, while the sulfonamide group forms hydrogen bonds with target molecules. This dual interaction facilitates its role as a surfactant and emulsifying agent.

Comparison with Similar Compounds

Compound A : this compound (CAS 93894-66-7)

Compound B : Heptadecafluoro-N,N-bis(2-hydroxyethyl)octanesulphonamide (CAS 40630-61-3)

Compound C : Heptadecafluoro-N-(2-hydroxyethyl)-N-methylisooctanesulphonamide (CAS 93894-65-6)

- Structure : One hydroxyethyl and one methyl group on nitrogen.

- Comparison: Replacement of a hydroxyethyl with methyl reduces polarity, decreasing water solubility (estimated logP increase by ~1.5 units).

Chain Length and Regulatory Implications

Compound D : 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)- (CAS 34455-00-0)

- Structure : Shorter perfluorobutane (C4) chain with two hydroxyethyl groups.

- However, it is subject to significant new use reporting (SNUR) requirements under §721.11636 due to suspected developmental toxicity . Compound A, with a longer chain, may face stricter regulatory scrutiny under evolving PFAS regulations despite lacking current SNUR classification .

Functional Group Modifications

Compound E : Heptadecafluoro-N-[2-(phosphonooxy)ethyl]-N-propyloctanesulphonamide (CAS 64264-44-4)

- Structure: Phosphonooxyethyl and propyl substituents on nitrogen.

- Comparison: The phosphonooxy group introduces acidic functionality, increasing ionic character and soil adsorption capacity. This contrasts with Compound A’s hydroxyethyl groups, which favor hydrogen bonding in aqueous systems .

Research Findings and Environmental Impact

- Degradation: Compound A’s hydroxyethyl groups may facilitate partial biodegradation via oxidative pathways, unlike non-functionalized PFAS (e.g., PFOA/PFOS). However, the branched isooctane backbone resists defluorination, leading to persistent perfluoroalkyl metabolites .

- Toxicity: Limited data exist, but analogues with hydroxyethyl groups (e.g., Compound D) show renal and hepatic toxicity in rodent models at high doses (≥100 mg/kg/day) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.